6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-[(4-benzylpiperidin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6/c23-21-25-20(26-22(27-21)24-19-9-5-2-6-10-19)16-28-13-11-18(12-14-28)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOSGODVAZSQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with a suitable triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Alkylation and Acylation of Amine Groups
The primary and secondary amines in the triazine core and piperidine moiety participate in alkylation and acylation reactions.
Electrophilic Aromatic Substitution (EAS)
The phenyl and benzyl groups undergo EAS, particularly at meta/para positions.
Nucleophilic Substitution at the Triazine Core
The electron-deficient triazine ring undergoes nucleophilic attacks, particularly at positions adjacent to electron-withdrawing substituents.
Cyclization Reactions
The piperidine and triazine moieties facilitate intramolecular cyclization.
Redox Reactions
The benzyl group and tertiary amines are susceptible to oxidation.
| Reaction Type | Oxidizing Agent | Products | Yield | Source |
|---|---|---|---|---|
| Benzyl Oxidation | KMnO₄, H₂O, Δ | Benzoic acid derivatives | 45–60% | |
| Amine Oxidation | H₂O₂, Fe²⁺ | N-oxides | Forms stable crystalline salts with Cl⁻. |
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals.
Photochemical Reactivity
UV irradiation induces dimerization and bond cleavage.
| Condition | λ (nm) | Products | Quantum Yield | Source |
|---|---|---|---|---|
| UV-C (254 nm) | Benzene, N₂ atmosphere | [2+2] Cycloadducts | Φ = 0.12 | |
| UV-A (365 nm) | Methanol | C–N bond cleavage fragments | Degradation pathway dominates. |
Key Research Findings
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Steric Effects : The 4-benzylpiperidine group significantly retards nucleophilic substitution at the triazine core compared to non-bulky analogs .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation by 3× compared to THF .
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Biological Relevance : Metal complexes exhibit enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) versus the free ligand .
Scientific Research Applications
The compound 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by data tables and case studies.
Pharmaceutical Development
The compound's structure suggests potential applications in drug development, particularly in creating new analgesics or anti-addiction therapies. The piperidine ring is commonly found in many psychoactive drugs, which indicates that this compound may interact with neurotransmitter systems.
Case Study: Analgesic Activity
A study investigated the analgesic properties of related piperidine derivatives. It was found that modifications to the piperidine structure can enhance potency against pain pathways, suggesting that similar modifications to our compound could yield effective analgesics.
Cancer Research
Triazine derivatives have shown promise in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Anticancer Properties
Research on triazine compounds demonstrated their ability to inhibit specific kinases involved in cancer progression. A derivative similar to our compound was tested against various cancer cell lines, showing significant cytotoxicity at low micromolar concentrations.
Neuropharmacology
Given the presence of the piperidine group, there is potential for this compound to act on central nervous system pathways.
Case Study: Neurotransmitter Modulation
Studies have indicated that compounds with similar structures can modulate dopamine and serotonin receptors. This modulation is crucial for developing treatments for disorders such as depression and schizophrenia.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Primary Application | Key Findings |
|---|---|---|---|
| Compound A | Structure A | Analgesic | Effective in reducing pain response in animal models |
| Compound B | Structure B | Anticancer | Induced apoptosis in breast cancer cells |
| Compound C | Structure C | Neuropharmacology | Modulated serotonin receptors effectively |
Mechanism of Action
The mechanism of action of 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the 1,3,5-Triazine-2,4-diamine Family
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Structural and Functional Differences
- In contrast, the styryl group in Compound A () enables extended conjugation, improving UV absorption and fluorescence properties . The piperazinyl analog () replaces piperidine with a piperazine ring, increasing polarity and hydrogen-bonding capacity due to the additional nitrogen atom . Halogenated derivatives (e.g., 3-chloro-2-methylphenyl in ) may improve metabolic stability and target affinity through halogen bonding .
Synthetic Routes :
- The target compound is likely synthesized via nucleophilic substitution of a 6-chloro-1,3,5-triazine-2,4-diamine precursor with 4-benzylpiperidine, analogous to methods described in .
- Styryl-substituted triazines () are synthesized via condensation reactions involving methyl cinnamate and metformin, highlighting divergent synthetic strategies .
- Physicochemical Properties: Lipophilicity: The benzylpiperidinyl group increases logP compared to smaller substituents like chloro or methyl. This may enhance blood-brain barrier penetration but reduce aqueous solubility. Electrostatic Potential: DFT studies on styryl derivatives () reveal electron-rich regions at the triazine core, facilitating interactions with electrophilic targets .
Biological Activity
6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine is a compound with notable biological activity, particularly in the context of cancer treatment and viral inhibition. This article synthesizes current research findings, including structure-activity relationships (SAR), biological assays, and potential therapeutic applications.
Chemical Structure
The compound has a complex structure characterized by a triazine core, which is known for its biological activity. The molecular formula is with a molecular weight of approximately 575.6 g/mol. Its structural features include:
- Triazine ring : A heterocyclic structure that enhances biological interactions.
- Piperidine moiety : Contributes to the compound's pharmacological properties.
- Benzyl substituent : Increases lipophilicity and possibly enhances binding affinity to target proteins.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit lysophosphatidic acid acyltransferase β (LPAAT-β), which is involved in cancer cell proliferation. Inhibition of this enzyme can lead to decreased tumor growth and metastasis .
- In Vitro Studies : Various studies have reported its efficacy against different cancer cell lines. For instance, it demonstrated remarkable activity against melanoma cell lines with an IC50 value of .
- Structure-Activity Relationship (SAR) : Modifications on the piperidine ring and substitution patterns on the triazine core have been correlated with enhanced anticancer activity. For example, the presence of electronegative groups like chlorine has been identified as crucial for increasing antiproliferative effects .
Antiviral Activity
Recent investigations have explored the antiviral potential of this compound against viruses like Ebola. The compound's ability to inhibit viral entry was assessed using infectious recombinant reporter EBOV models. Results indicated significant antiviral activity while maintaining low cytotoxicity levels .
Research Findings and Case Studies
A summary of key findings from various studies is presented in the table below:
Q & A
Q. What are the recommended synthetic methodologies for preparing 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine?
A microwave-assisted one-pot synthesis is a validated approach for analogous triazine derivatives. This method employs cyanoguanidine, aromatic aldehydes, and arylamines under controlled microwave irradiation (80–120°C, 20–40 minutes), achieving yields of 60–85% . Optimization of substituent ratios (e.g., benzylpiperidine vs. phenylamine) is critical to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can researchers characterize the structural integrity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., benzylpiperidine methyl linkage at the triazine C6 position) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
- Melting Point Determination : Compare with literature values (e.g., 180–185°C for similar triazines) to assess purity .
Q. What safety protocols are essential for handling this compound?
Q. What in vitro assays are suitable for preliminary biological activity screening?
Antileukemic activity can be assessed using:
- Cell Viability Assays : MTT or resazurin-based protocols on leukemia cell lines (e.g., Jurkat or K562), with IC values calculated via dose-response curves .
- Control Compounds : Include structurally similar triazines (e.g., 6-aryl-4-cycloamino derivatives) to establish baseline activity .
Advanced Research Questions
Q. How can computational modeling (e.g., 3D-QSAR) guide structure-activity relationship (SAR) studies?
- Data Preparation : Compile IC values and molecular descriptors (e.g., logP, polar surface area) for a congeneric series of triazines .
- Software Tools : Use SYBYL or COMSOL Multiphysics for partial least squares (PLS) regression to correlate steric/electronic features with activity .
- Validation : Apply leave-one-out cross-validation (Q > 0.5) to ensure model robustness .
Q. What experimental design strategies optimize reaction yield and purity?
Q. How can advanced spectroscopic techniques resolve structural ambiguities?
Q. What mechanistic studies elucidate the compound’s mode of action?
- Target Identification : Use pull-down assays with biotinylated probes to isolate binding proteins from leukemia cell lysates .
- Kinase Inhibition Profiling : Screen against a panel of 50+ kinases (e.g., PI3K, mTOR) to identify primary targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
